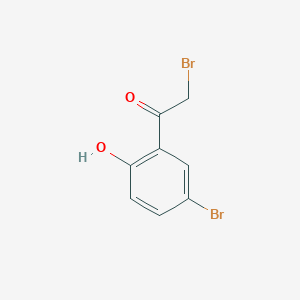

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Vue d'ensemble

Description

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone, also known as 5-Bromo-2-hydroxyphenacyl bromide, is a chemical compound with the molecular formula C8H6Br2O2 and a molecular weight of 293.94 g/mol . This compound is characterized by the presence of two bromine atoms and a hydroxyl group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone can be synthesized through the bromination of 2-hydroxyacetophenone or 5-bromo-2-hydroxyacetophenone . The reaction typically involves the use of bromine in glacial acetic acid or a mixture of bromine and acetic acid . The reaction conditions include maintaining the reaction mixture at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of substituted phenacyl derivatives.

Oxidation Reactions: Formation of ketones or aldehydes.

Reduction Reactions: Formation of alcohols or other reduced derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to be a precursor for compounds targeting various health conditions, particularly:

- Anti-inflammatory Agents : It has been utilized in the development of drugs aimed at reducing inflammation, showcasing efficacy in preclinical studies.

- Antimicrobial Agents : Research indicates that it exhibits antibacterial properties, particularly against Gram-positive bacteria, making it a candidate for further development into antimicrobial therapies .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Methicillin-resistant S. aureus | 10 - 15 | 1.563 - 6.25 |

| Other Gram-positive strains | Not significant | N/A |

Agricultural Chemicals

In agriculture, this compound is employed in the formulation of agrochemicals. It contributes to the development of effective herbicides and fungicides, enhancing crop protection and yield. The compound's ability to inhibit specific enzymes related to plant pathogens makes it valuable in this sector .

Biochemical Research

The compound is extensively used in biochemical studies to investigate enzyme inhibition and receptor interactions. Its brominated structure allows it to form covalent bonds with nucleophilic residues on proteins, thereby modulating their activity. This application is crucial for:

- Studying Oxidative Stress Responses : It has been shown to influence cellular pathways related to oxidative stress.

- Drug Design : Insights gained from these studies aid in designing new therapeutic agents targeting specific enzymes or receptors .

Material Science

In material science, this compound is explored for its potential in creating novel materials with specific optical and electronic properties. Its incorporation into polymer formulations can enhance thermal stability and mechanical properties, making it suitable for advanced technology applications such as:

- Electronic Devices : Its properties are being investigated for use in semiconductors and other electronic components.

- Optoelectronic Materials : The compound's unique characteristics may lead to advancements in light-emitting devices and solar cells .

Environmental Studies

The compound plays a role in environmental research by aiding studies that assess the impact of chemical pollutants. It is used to develop remediation strategies for contaminated sites, contributing to efforts aimed at environmental sustainability and pollution management .

Mécanisme D'action

The mechanism of action of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone involves its ability to form covalent bonds with nucleophilic residues in proteins and enzymes . This interaction can lead to the inhibition of enzyme activity or the modification of protein function . The compound’s bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone: Similar structure but with a fluorine atom instead of a second bromine atom.

2-Bromo-4’-hydroxyacetophenone: Similar structure with a hydroxyl group at the para position.

2,5’-Dibromo-2’-hydroxyacetophenone: Very similar structure with two bromine atoms and a hydroxyl group.

Uniqueness

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone is unique due to the presence of two bromine atoms and a hydroxyl group on the phenyl ring, which imparts distinct reactivity and binding properties . This makes it a valuable intermediate in various chemical syntheses and a useful tool in scientific research .

Activité Biologique

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone, a brominated phenolic compound, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies on its antibacterial, antiviral, and antioxidant properties, alongside its cytotoxic effects against cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 293.94 g/mol. The compound features a brominated aromatic ring that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of 2-hydroxyacetophenone under controlled conditions, often using reagents like copper(II) bromide in organic solvents such as ethyl acetate or chloroform .

Antibacterial Activity

Research indicates that this compound exhibits selective antibacterial properties, primarily against Gram-positive bacteria . In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibition zones ranging from 10 to 15 mm against methicillin-resistant Staphylococcus aureus (MRSA). However, it was less effective compared to standard antibiotics, with minimum inhibitory concentration (MIC) values between 1.563 to 6.25 mg/mL, categorizing it as having weak antibacterial activity .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Methicillin-resistant S. aureus | 10 - 15 | 1.563 - 6.25 |

| Other Gram-positive strains | Not significant | N/A |

Antiviral Activity

The compound has also shown promising antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). It was reported to possess strong antiviral activity with a CC₅₀ value exceeding 0.4 mg/mL when tested on Vero cells, indicating a potential for therapeutic application in viral infections .

Antioxidant Activity

As a polyphenolic compound, this compound exhibits significant antioxidant capabilities. It was found to inhibit the oxidation of DPPH (1,1-diphenyl-2-picrylhydrazyl), achieving an antioxidant activity of approximately 84.95% , which is comparable to other known antioxidants .

Table 2: Antioxidant Activity Assessment

| Method Used | Result (%) |

|---|---|

| DPPH Radical Scavenging | 84.95 |

Cytotoxicity Studies

Cytotoxicity assessments on various cancer cell lines have revealed that the compound exhibits selective toxicity. For instance, it demonstrated significant cytotoxic effects against HeLa cells with IC₅₀ values in the low micromolar range. This suggests that while it may not be broadly cytotoxic, it could be leveraged for targeted cancer therapies .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | Low |

| MDA-MB-231 | Moderate |

| A549 | High |

Case Studies and Research Findings

Several studies have explored the therapeutic potential of brominated phenolic compounds similar to this compound. For example, compounds with similar structures have been investigated for their roles as dual inhibitors of tubulin and histone deacetylases (HDAC), showcasing their potential in cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves bromination of the parent ketone. For example, 1-(5-bromo-2-hydroxyphenyl)ethanone (precursor) can be treated with bromine in chloroform under controlled conditions. Key steps include:

- Dropwise addition of bromine (1.0–1.1 equiv) in CHCl₃ to the ketone solution .

- Quenching unreacted bromine with NaHCO₃ and sodium thiosulfate to avoid over-bromination.

- Purification via recrystallization (e.g., Et₂O) to isolate the product.

- Note : The phenolic -OH group may require protection (e.g., acetylation) to prevent side reactions during bromination.

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze ¹H/¹³C NMR for characteristic signals (e.g., ketone carbonyl at ~190–200 ppm, aromatic protons, and bromine-induced splitting patterns).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS (expected [M+H]⁺ for C₈H₅Br₂O₂: ~307.8).

- X-ray Crystallography : Refine crystal structures using programs like SHELXL . For example, SHELX’s robust algorithms resolve heavy-atom (Br) positions even in low-symmetry space groups.

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store at –20°C in an inert atmosphere (argon or nitrogen) to prevent degradation via hydrolysis or oxidation .

- Use amber vials to minimize light-induced decomposition, especially given the bromine substituents’ sensitivity.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Cross-validate with multiple techniques (e.g., 2D NMR for ambiguous coupling patterns).

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

- Crystallographic validation : Resolve tautomeric forms (e.g., keto-enol) via X-ray diffraction .

Q. What is the compound’s reactivity in nucleophilic substitution reactions, and how can selectivity be controlled?

- Methodological Answer :

- The α-bromo ketone moiety is highly electrophilic. Reactivity can be tuned by:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance SN2 pathways.

- Temperature : Lower temperatures favor kinetic control (e.g., selective substitution at Br over phenolic -OH).

- Case Study : In peptide chemistry, similar bromoethanones alkylate cysteine thiols selectively under buffered aqueous conditions .

Q. How can this compound be utilized in heterocyclic synthesis for bioactive molecules?

- Methodological Answer :

- Indole Synthesis : React with amines (e.g., Fischer indole synthesis) to generate brominated indole derivatives. For example, 2-bromo-1-(aryl)ethanones are precursors to tubulin inhibitors via cyclization .

- Thiazole Formation : Condense with thioureas or thioamides to yield brominated thiazoles, which are common in antifungal agents .

Q. What strategies are recommended for studying its pharmacokinetic (ADME) properties despite limited data?

- Methodological Answer :

- In silico models : Predict logP, solubility, and metabolic pathways using tools like SwissADME or ADMETLab.

- Radiolabeling : Synthesize a ¹⁴C- or ³H-labeled analog for in vivo distribution studies.

- Microsomal assays : Test hepatic metabolism using human liver microsomes to identify phase I/II metabolites.

Q. How does hydrogen bonding influence its crystal packing and stability?

- Methodological Answer :

- Analyze intermolecular interactions (e.g., O-H···O or O-H···Br) via X-ray crystallography. For example:

- The phenolic -OH forms hydrogen bonds with neighboring ketone carbonyls, stabilizing the lattice .

- Use Mercury (CCDC) software to visualize packing motifs and quantify hydrogen-bond distances/angles .

Propriétés

IUPAC Name |

2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIUHYVCSFQKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373587 | |

| Record name | 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67029-74-7 | |

| Record name | 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5'-Dibromo-2'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.